Bz(4-OH)-Gly-DL-His-DL-Leu-OH
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Overview
Description
P-Hydroxyhippuryl-histidyl-leucine is a synthetic peptide compound with the molecular formula C21H27N5O6. It is composed of a sequence of amino acids, specifically leucine, histidine, and a derivative of hippuric acid. This compound is often used in biochemical research due to its specific interactions with enzymes and other biological molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-Hydroxyhippuryl-histidyl-leucine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
In an industrial setting, the production of P-Hydroxyhippuryl-histidyl-leucine may involve automated peptide synthesizers that can efficiently handle the repetitive coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
P-Hydroxyhippuryl-histidyl-leucine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzene ring can be oxidized to form quinone derivatives.
Reduction: The imidazole ring of histidine can be reduced under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
P-Hydroxyhippuryl-histidyl-leucine is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Biology: In studies of peptide transport and metabolism.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the development of diagnostic assays and biochemical sensors
Mechanism of Action
P-Hydroxyhippuryl-histidyl-leucine exerts its effects primarily through its interaction with enzymes. It acts as a substrate for enzymes such as angiotensin I-converting enzyme (ACE), where it is hydrolyzed to produce specific products. The molecular targets include the active sites of these enzymes, and the pathways involved are related to peptide hydrolysis and metabolism .
Comparison with Similar Compounds
Similar Compounds
Hippuryl-histidyl-leucine: Similar structure but lacks the hydroxyl group on the benzene ring.
Benzoyl-histidyl-leucine: Similar structure but with a benzoyl group instead of a hydroxybenzoyl group.
Glycyl-histidyl-leucine: Similar peptide sequence but with glycine instead of hydroxyhippuric acid
Uniqueness
P-Hydroxyhippuryl-histidyl-leucine is unique due to the presence of the hydroxyl group on the benzene ring, which allows for additional chemical reactivity and interactions. This makes it a valuable tool in biochemical research for studying enzyme kinetics and peptide interactions .
Properties
IUPAC Name |
2-[[2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRJTCVMKJNRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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